(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole
Description
(2Z)-2-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole is a bis-pyrrolic compound featuring a conjugated methylene bridge between two 3,5-dimethylpyrrole units. Its structure (C₁₄H₁₆N₂, molecular weight ~244.3 g/mol) is characterized by planar geometry due to π-conjugation across the pyrrole rings and the central methylene group. The compound serves as a foundational scaffold for derivatives with applications in medicinal chemistry and materials science.
Properties
CAS No. |
1227242-56-9 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C13H16N2/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13/h5-7,14H,1-4H3/b13-7- |
InChI Key |
VEDYKOPETFAIJI-QPEQYQDCSA-N |
Isomeric SMILES |
CC\1=CC(=N/C1=C\C2=C(C=C(N2)C)C)C |
Canonical SMILES |
CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole typically involves the condensation of 3,5-dimethylpyrrole with an aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield hydrogenated pyrrole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or alkylated pyrrole compounds.
Scientific Research Applications
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and functional differences:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Obatoclax’s indole and methoxy groups enhance binding to the BH3 domain of BCL-2 proteins, enabling apoptosis induction in cancer cells . In contrast, the unmodified target compound lacks these groups, suggesting reduced direct anticancer activity. Compound 9q and 9d introduce chloroacetamido/cyanoacetamido and carboxamide groups, enabling covalent binding to kinases (e.g., GPCR kinase 5) via nucleophilic substitution or Michael addition .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of 3,5-dimethylpyrrole-2-carboxaldehyde derivatives, as seen in analogous dipyrrin syntheses . In contrast, obatoclax and kinase inhibitors require multi-step functionalization (e.g., indole coupling, amidation) .
Physicochemical Properties: Solubility: Obatoclax requires PEG/polysorbate formulations for intravenous delivery due to hydrophobicity , whereas the target compound’s simpler structure may exhibit even lower aqueous solubility. Electronic Properties: The chloroacetamido group in 9q increases electrophilicity at the pyrrole C4 position compared to the target compound’s methyl groups, favoring covalent interactions with kinases .
Thermodynamic Stability :
- Computational studies (e.g., density functional theory) could predict differences in stability. For example, vinyl-substituted analogs (19 ) may exhibit lower stability due to steric strain, whereas methoxy groups (obatoclax) enhance resonance stabilization .
Data Tables
Table 1: Structural Comparison
| Feature | Target Compound | Obatoclax | Compound 9q |
|---|---|---|---|
| Pyrrole Substituents | 3,5-dimethyl | 3-methoxy | 4-chloroacetamido |
| Additional Rings | None | Indole | Indoline |
| Molecular Weight | 244.3 | 317.38 | 462.15 |
Table 2: Key Physicochemical Properties
| Property | Target Compound | Obatoclax | Compound 9q |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~4.5 | ~2.8 |
| Aqueous Solubility | Low | Very low* | Moderate |
| Electrophilicity (DFT) | Low | Moderate | High |
*Formulated with PEG/polysorbate for clinical use .
Biological Activity
The compound (2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole is a member of the pyrrole family, characterized by its unique five-membered ring structure containing nitrogen. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂ |
| Molecular Weight | 256.4 g/mol |
| CAS Number | 2407-83-2 |
| IUPAC Name | (2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethylpyrrole |
| InChI Key | QSPGBUOFJNDGBP-MFOYZWKCSA-N |
Biological Activity Overview
Research indicates that compounds with a pyrrole structure exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound this compound has shown promise in several studies.
Antimicrobial Activity
A study highlighted the potential of pyrrole derivatives in combating Mycobacterium tuberculosis (M. tuberculosis). The 2,5-dimethylpyrrole scaffold was identified as crucial for antimycobacterial activity. Derivatives of this compound demonstrated effective inhibition against both drug-sensitive and multidrug-resistant strains of M. tuberculosis with minimal cytotoxicity to human cells .
Anti-tumor Effects
In another investigation, related pyrrole compounds were assessed for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could suppress cell growth while enhancing cellular energy metabolism by increasing adenosine triphosphate (ATP) levels . This suggests a dual mechanism where the compounds not only inhibit tumor growth but also promote metabolic activity in surviving cells.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation and survival.
2. Receptor Modulation:
- It can interact with cellular receptors to modulate signaling pathways that control cell growth and apoptosis.
3. Cellular Metabolism:
- Studies suggest that it enhances glucose uptake in cells, which is vital for energy production and survival under stress conditions .
Case Study 1: Antitubercular Activity
A series of new derivatives based on the 2,5-dimethylpyrrole scaffold were synthesized and tested against M. tuberculosis. Three specific derivatives showed high efficacy with MIC90 values below 1 µg/mL against both wild-type and multidrug-resistant strains. These compounds also exhibited favorable safety profiles in human fibroblast models .
Case Study 2: Cancer Cell Proliferation
In a study examining the effects of pyrrole derivatives on cancer cells, it was found that certain compounds significantly reduced cell viability while increasing ATP levels. This effect was linked to enhanced glucose metabolism in treated cells, suggesting potential applications in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
